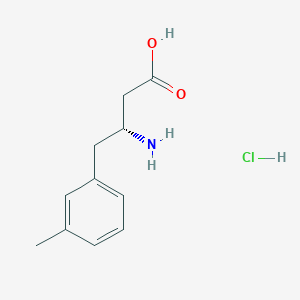

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

Description

BenchChem offers high-quality (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-amino-4-(3-methylphenyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHTUCDBCBKMKL-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C[C@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647464 |

Source

|

| Record name | (3R)-3-Amino-4-(3-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331846-94-7, 269398-82-5 |

Source

|

| Record name | Benzenebutanoic acid, β-amino-3-methyl-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331846-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-4-(3-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride, a chiral aminobutanoic acid derivative with significant potential in neuroscience research and drug development. With the confirmed CAS number 269398-82-5 , this document will delve into its chemical identity, plausible synthetic routes, physicochemical characteristics, and its putative role as a modulator of the central nervous system, likely through interaction with GABA receptors. This guide is intended to be a valuable resource for researchers engaged in the exploration of novel therapeutics for neurological disorders.

Introduction: The Significance of Chiral γ-Aminobutanoic Acid (GABA) Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Consequently, the GABAergic system is a key target for therapeutic intervention in a range of neurological and psychiatric conditions, including epilepsy, anxiety, and spasticity.

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride belongs to a class of GABA analogs, structurally related to the endogenous neurotransmitter. The introduction of a tolyl group and the specific stereochemistry at the C3 position are expected to confer unique pharmacological properties, potentially enhancing its blood-brain barrier permeability and receptor subtype selectivity compared to GABA itself. This guide will explore the synthesis, properties, and potential applications of this intriguing molecule.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 269398-82-5 | Fluorochem |

| Molecular Formula | C₁₁H₁₆ClNO₂ | Fluorochem |

| Molecular Weight | 229.7 g/mol | Fluorochem |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available. Expected to be a crystalline solid with a defined melting point. | |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | |

| pKa | Predicted values for the carboxylic acid and amino groups are approximately 4-5 and 9-10, respectively. | |

| Stereochemistry | The (R)-enantiomer is specified. The chiral center is at the C3 position. |

Synthesis of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

Proposed Synthetic Pathway

Caption: Proposed synthetic route for (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Knoevenagel Condensation to form the Cinnamic Acid Derivative

-

To a solution of m-tolualdehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine, add a catalytic amount of piperidine.

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated HCl.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the cinnamic acid derivative.

Step 2: Michael Addition of Ammonia

-

Dissolve the cinnamic acid derivative (1.0 eq) in a suitable solvent such as ethanol.

-

Saturate the solution with ammonia gas at 0°C or use a solution of ammonia in methanol.

-

Stir the reaction mixture at room temperature in a sealed vessel for 24-48 hours.

-

Remove the solvent under reduced pressure to obtain the crude racemic β-amino acid ester.

Step 3: Chiral Resolution

-

Dissolve the racemic β-amino acid ester in a suitable solvent (e.g., methanol or ethanol).

-

Add a solution of a chiral resolving agent, such as (R)-(-)-mandelic acid or tartaric acid (0.5 eq), to the mixture.

-

Allow the diastereomeric salts to crystallize by slow cooling or solvent evaporation.

-

Separate the crystals by filtration. The desired diastereomer may be in the filtrate or the solid, which can be determined by polarimetry.

-

Liberate the free base of the desired (R)-enantiomer by treatment with a mild base (e.g., NaHCO₃) and extract with an organic solvent.

Step 4: Hydrolysis and Salt Formation

-

Hydrolyze the (R)-β-amino acid ester by heating with aqueous HCl (e.g., 6N HCl) at reflux for 4-6 hours.

-

Cool the reaction mixture and remove the water under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/ether) to obtain pure (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride.

Biological Activity and Mechanism of Action

Putative Role as a GABA Analog

Based on its structural similarity to GABA and other known GABAergic modulators, (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is hypothesized to act as a ligand for GABA receptors. These receptors are broadly classified into two main types:

-

GABA_A Receptors: Ligand-gated ion channels that mediate fast synaptic inhibition by increasing chloride influx, leading to hyperpolarization of the neuronal membrane.[2]

-

GABA_B Receptors: G protein-coupled receptors that mediate slow and prolonged inhibitory effects through the modulation of calcium and potassium channels.

The tolyl substituent may influence the compound's affinity and selectivity for different GABA receptor subtypes.

GABAergic Synapse and Synthesis Pathway

Sources

Methodological & Application

Application Note: Preclinical Evaluation of (R)-3-Amino-4-(m-tolyl)butanoic acid HCl

The following Application Note and Protocol Guide details the preclinical evaluation of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride , a beta-amino acid derivative. Based on its structural pharmacophore—a

Introduction & Mechanistic Rationale

(R)-3-Amino-4-(m-tolyl)butanoic acid is a chiral

-

Primary Mechanism (Metabolic): Inhibition of DPP-4 prevents the degradation of Incretin hormones (GLP-1 and GIP), thereby enhancing insulin secretion in a glucose-dependent manner.

-

Secondary Mechanism (Neurological): As a

-amino acid analog of phenylalanine/tyrosine, the compound may exhibit affinity for Large Neutral Amino Acid Transporters (LAT1) or trace amine-associated receptors (TAAR1), necessitating CNS safety profiling.

This guide prioritizes the Metabolic Efficacy Workflow while integrating a CNS Safety Screen to validate specificity.

Experimental Workflow Summary

The following diagram outlines the critical path for validating this NCE (New Chemical Entity).

Caption: Critical path from in vitro validation to in vivo metabolic efficacy and safety profiling.

Pharmacokinetic (PK) Profiling Protocol

Beta-amino acids often exhibit zwitterionic properties that affect oral bioavailability and blood-brain barrier (BBB) penetration. Establishing the PK profile is the mandatory first step.

Study Design: Single Dose PK in SD Rats

-

Species: Sprague-Dawley Rats (Male, 200-250g), cannulated (jugular vein).

-

Group Size: n=3 per route.

-

Formulation: Dissolve in Saline (0.9% NaCl) or PBS (pH 7.4). The HCl salt is typically water-soluble.

-

Dosing:

-

IV Arm: 1 mg/kg (Bolus).

-

PO Arm: 5 mg/kg (Oral Gavage).

-

Sampling Protocol

-

Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h.

-

Blood Collection: 0.2 mL via tail vein or cannula into K2EDTA tubes.

-

Processing: Centrifuge at 3000g for 10 min (4°C) to harvest plasma.

-

Bioanalysis: LC-MS/MS (MRM mode).

-

Note: Derivatization may be required if retention on C18 columns is poor due to polarity. Use a HILIC column or Butyl chloroformate derivatization.

-

Key Parameters to Calculate

| Parameter | Definition | Target Criteria |

| Oral Bioavailability | > 30% (for oral drug viability) | |

| Elimination Half-life | > 2 hours (to support QD/BID dosing) | |

| Peak Plasma Concentration | Sufficient to exceed IC90 of DPP-4 | |

| Volume of Distribution | High |

Primary Efficacy: Metabolic Models (Diabetes)

Protocol A: Oral Glucose Tolerance Test (OGTT) in Normal Mice

This rapid screen determines if the compound reduces blood glucose excursions in a physiological context.

Materials:

-

Animals: ICR or C57BL/6 mice (Male, 6-8 weeks), fasted for 12 hours.

-

Glucose Load: 2 g/kg (D-Glucose solution).

-

Positive Control: Sitagliptin (10 mg/kg).

Step-by-Step Methodology:

-

Baseline Measurement (

): Measure fasting blood glucose (FBG) via tail nick using a glucometer. -

Drug Administration (

): Administer Vehicle, Positive Control, or Test Compound (e.g., 3, 10, 30 mg/kg PO) 30 minutes prior to glucose load. -

Glucose Challenge (

): Administer Glucose (2 g/kg PO). -

Monitoring: Measure blood glucose at

min. -

Biomarker Analysis (Optional but Recommended): Collect blood at

for Active GLP-1 ELISA analysis. DPP-4 inhibitors must show elevated active GLP-1 levels.

Data Analysis:

-

Calculate AUC (Area Under the Curve) for glucose

min. -

Efficacy Criterion: Statistically significant reduction in Glucose AUC

compared to Vehicle (p < 0.05).

Protocol B: Chronic Efficacy in db/db Mice (Type 2 Diabetes Model)

If OGTT is positive, validate in a pathological model.

Rationale: The db/db mouse lacks the leptin receptor, spontaneously developing obesity, insulin resistance, and hyperglycemia, mimicking human T2DM.

Experimental Design:

-

Duration: 28 Days (QD dosing).

-

Groups (n=10):

-

Vehicle (Control).

-

Test Compound (Low Dose).

-

Test Compound (High Dose).

-

Sitagliptin (10 mg/kg, Positive Control).

-

Endpoints:

-

Daily: Body weight, Food intake.

-

Weekly: Fasting Blood Glucose (FBG).

-

Terminal (Day 28):

-

HbA1c: Long-term glycemic control marker.

-

Plasma Insulin: To assess insulin sensitivity (HOMA-IR).

-

Pancreatic Histology: Islet mass preservation (beta-cell mass).

-

Secondary Screening: CNS Safety & Specificity

Since the compound is an amino acid analog, it may cross the BBB and interact with neurotransmitter systems.

The Modified Irwin Test (Neurobehavioral Screen)

Objective: Rule out sedation, excitation, or motor impairment. Dose: Highest effective dose from OGTT (e.g., 30 or 100 mg/kg).

Observation Matrix:

| Domain | Signs to Monitor | Implication |

|---|---|---|

| Autonomic | Salivation, Lacrimation, Piloerection | Cholinergic/Adrenergic off-target effects |

| Neuromuscular | Grip strength, Ataxia, Tremors | Motor toxicity (GABA/Glutamate interaction) |

| Sensorimotor | Preyer reflex (Startle), Touch response | Sensory processing |

| CNS State | Sedation, Hyperactivity, Straub tail | Opioid/Dopaminergic activity |

Pass Criteria: No significant deviation from Vehicle control in neuromuscular or CNS state scores.

Mechanism of Action Validation (In Vitro)

Before extensive animal work, confirm the target engagement.

Caption: Mechanistic pathway of DPP-4 inhibition leading to glycemic control.

Assay: Fluorometric DPP-4 Activity Assay.

-

Substrate: Gly-Pro-AMC.

-

Method: Incubate recombinant human DPP-4 with the test compound. Measure fluorescence of released AMC.

-

Goal: Determine IC50. Potent inhibitors typically have IC50 < 50 nM.

References

-

Thornberry, N. A., & Gallwitz, B. (2009). Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). Best Practice & Research Clinical Endocrinology & Metabolism. Link

-

Baggio, L. L., & Drucker, D. J. (2007). Biology of incretins: GLP-1 and GIP. Gastroenterology. Link

-

Zerilli, T., & Pyon, E. Y. (2007). Sitagliptin phosphate: a DPP-4 inhibitor for the treatment of type 2 diabetes mellitus. Clinical Therapeutics. Link

-

Irwin, S. (1968). Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse. Psychopharmacologia. Link

-

NIST Chemistry WebBook. (R)-3-Amino-4-(m-tolyl)butanoic acid Search. Link

Safe handling procedures for (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

Application Note & Protocol: Safe Handling and Utilization of (R)-3-Amino-4-(m-tolyl)butanoic Acid Hydrochloride

Part 1: Executive Summary & Compound Profile[1]

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a chiral

As a hydrochloride salt of a chiral amine, this compound presents specific challenges regarding hygroscopicity , electrostatic behavior , and acidity during synthetic coupling. This guide defines the protocols to maintain chemical integrity (enantiomeric excess) and ensure operator safety.

Chemical Profile:

-

Chemical Class:

-Amino Acid Hydrochloride Salt[2][1][3] -

Stereochemistry: (R)-Enantiomer

-

Key Hazards: Skin/Eye Irritant (H315/H319), Respiratory Irritant (H335), Potential Pharmacological Activity (Neuroactive).

Part 2: Safety & Risk Assessment Strategy

Expert Insight: Do not treat this merely as a generic organic solid. Because it is a structural analog of neurotransmitters (e.g., Baclofen, Phenibut), it must be handled as a Potentially Pharmacologically Active Substance (PPAS) until specific toxicology data proves otherwise.

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Requirement | Rationale |

| Respiratory | N95/P2 Mask (Minimum) or Fume Hood | Prevents inhalation of fine particulates which may be neuroactive.[2][1] |

| Dermal | Nitrile Gloves (Double gloving recommended) | HCL salts are corrosive/irritating to moist skin; prevents transdermal absorption.[2][1] |

| Ocular | Chemical Splash Goggles | Crystalline salts can cause severe mechanical and chemical corneal damage.[2][1] |

| Body | Lab Coat (Buttoned, Tyvek sleeves if handling >5g) | Prevents contamination of street clothes and static buildup.[1] |

Part 3: Core Protocols

Protocol 1: Receipt, Inspection, and Storage

Causality: HCL salts of amino acids are prone to absorbing atmospheric moisture (hygroscopicity), which forms a "sticky" hydrate, altering the molecular weight and making stoichiometry difficult.

-

Receipt: Upon arrival, inspect the container seal. If the outer bottle is warm or damaged, quarantine the material.

-

Equilibration: Allow the container to reach room temperature before opening to prevent condensation on the cold solid.

-

Storage Conditions:

-

Temperature: 2–8°C (Refrigerated).

-

Environment: Store in a desiccator or under an inert atmosphere (Argon/Nitrogen).

-

Container: Amber glass (protects from light) with a Parafilm seal.

-

Protocol 2: Precision Weighing and Solubilization

Self-Validating Step: The use of an anti-static gun prevents mass loss and aerosolization.

-

Environment: Perform all weighing inside a certified chemical fume hood.

-

Static Control: Use an ionizing anti-static gun on the spatula and weigh boat before touching the powder. Dry amino acid HCL salts are notoriously static-prone.[2]

-

Weighing:

-

Tare the weigh boat.

-

Transfer solid gently. Do not tap the spatula against the boat (creates aerosols).

-

Record exact mass. Close the stock container immediately.

-

-

Solubilization:

-

Preferred Solvents: Water, Methanol, DMSO.

-

Avoid: Non-polar solvents (Hexane, Et2O) – the salt is insoluble.

-

Dissolution: Add solvent to the solid. Vortex gently. If the solution is hazy, sonicate for 30 seconds.

-

Protocol 3: Free-Basing for Synthetic Application

Expertise: In peptide coupling (EDC/NHS or HATU), the amine group must be unprotonated (free base) to react. The HCL salt form is unreactive as a nucleophile.

Method A: In-Situ Neutralization (Recommended for Couplings) [2][1]

-

Dissolve the (R)-3-Amino-4-(m-tolyl)butanoic acid HCl in the reaction solvent (e.g., DMF or DCM).[1]

-

Add 1.05 equivalents of a tertiary non-nucleophilic base (DIPEA or NMM).

-

Validation: Verify pH is ~8.0 using damp pH paper held above the solution (vapor check) or by spotting a micro-aliquot.

-

Proceed immediately with the coupling reagent addition.

Method B: Isolation of Free Amino Acid (Zwitterion) Use this only if the HCL counter-ion interferes with sensitive metal catalysts.[2]

-

Dissolve salt in minimum water.

-

Adjust pH to the isoelectric point (pI ~6.0) using 1M NaOH or LiOH.

-

The free amino acid (zwitterion) may precipitate. Filter and dry under high vacuum.

Part 4: Emergency Response Procedures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[4][5][6] Alert: Monitor for dizziness or sedation (GABAergic effects).

-

Skin Contact: Brush off dry powder before rinsing. Rinse with water for 15 minutes.

-

Spill Cleanup:

-

Do not dry sweep (creates dust).[3]

-

Cover spill with wet paper towels (dampened with water).

-

Scoop up damp material into a hazardous waste container.

-

Wipe surface with 1% acetic acid followed by water to remove amine residues.

-

Part 5: Visualization (Process Workflows)

Figure 1: Risk Assessment & Handling Workflow

Caption: Figure 1. Step-by-step decision tree for safe handling and weighing.

Figure 2: Synthetic Application Logic (Salt vs. Free Base)

Caption: Figure 2. Logic flow for using the HCL salt in synthetic chemistry.

Part 6: References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link][2]

-

PubChem. (n.d.).[7] Compound Summary: 3-Aminobutanoic acid derivatives. National Library of Medicine. [Link]

Sources

- 1. Showing Compound 3-Aminobutanoic acid (FDB008314) - FooDB [foodb.ca]

- 2. 3775-73-3|(R)-3-Aminobutanoic acid|BLD Pharm [bldpharm.com]

- 3. peptide.com [peptide.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. chemicalbook.com [chemicalbook.com]

- 7. (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid | C16H23NO4 | CID 7009745 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening with (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) and characterization of novel compounds, using (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride as a representative agent targeting the γ-aminobutyric acid type B (GABA-B) receptor. Given its structural similarities to known GABA-B receptor modulators, this guide is framed around the hypothesis that this compound and others in its class may act as positive allosteric modulators (PAMs) of the GABA-B receptor. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurological disorders. We present a robust HTS workflow, from a primary functional screen using a FLIPR-based membrane potential assay to secondary confirmatory assays, including a HTRF cAMP assay and gold-standard electrophysiological validation. The causality behind experimental choices is elucidated to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Targeting GABA-B Receptor Positive Allosteric Modulators

The GABA-B receptor, a G-protein coupled receptor (GPCR), is a critical mediator of slow and prolonged synaptic inhibition in the central nervous system.[1][2] Its activation leads to the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels, ultimately reducing neuronal excitability.[2] Unlike orthosteric agonists that directly activate the receptor, positive allosteric modulators (PAMs) bind to a distinct site on the receptor, enhancing the effect of the endogenous ligand, GABA.[3] This mechanism offers a more nuanced and potentially safer therapeutic approach, as PAMs only amplify the physiological GABAergic tone, reducing the risk of side effects associated with constant receptor activation.[1][3]

The structural scaffold of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride suggests its potential as a GABA-B receptor modulator. High-throughput screening campaigns are essential for identifying and characterizing novel PAMs from large compound libraries.[1][4] This guide provides a strategic and detailed framework for such a campaign.

High-Throughput Screening (HTS) Workflow for GABA-B PAM Discovery

A successful HTS campaign for GABA-B PAMs requires a multi-stage approach to identify true hits and eliminate false positives. Our proposed workflow is designed to maximize efficiency and confidence in hit validation.

Caption: GABA-B Receptor Signaling Pathway.

-

Cell Stimulation:

-

Seed HEK293-GABA-B cells in a 384-well low-volume plate.

-

Pre-treat cells with varying concentrations of the hit compound for 15 minutes.

-

Add a fixed concentration of forskolin (to stimulate cAMP production) and a sub-maximal (EC20) concentration of GABA.

-

Incubate for 30 minutes at room temperature.

-

-

Cell Lysis and Detection:

-

Add the HTRF cAMP detection reagents (d2-labeled cAMP and anti-cAMP cryptate) directly to the wells. [5] * Incubate for 60 minutes at room temperature.

-

-

Signal Reading:

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the 665/620 ratio and determine the cAMP concentration based on a standard curve.

-

Expected Outcome: A true GABA-B PAM will potentiate the GABA-induced inhibition of forskolin-stimulated cAMP production in a dose-dependent manner.

Gold-Standard Validation: Patch-Clamp Electrophysiology

Scientific Rationale: Electrophysiology provides the most direct and detailed characterization of ion channel modulation. By measuring the whole-cell currents in response to GABA and the test compound, we can confirm the potentiation of GIRK channel activity.

-

Establish whole-cell patch-clamp recordings from HEK293-GABA-B cells.

-

Apply a sub-maximal concentration of GABA to elicit a baseline GIRK current.

-

Co-apply the hit compound with GABA and measure the change in current amplitude.

-

A significant increase in the GABA-evoked outward current in the presence of the compound confirms its activity as a positive allosteric modulator.

Data Presentation and Interpretation

The data gathered from the HTS workflow should be systematically organized to facilitate interpretation and decision-making.

| Compound | Primary Screen (% Potentiation @ 10 µM) | FLIPR EC50 (µM) | HTRF cAMP IC50 (µM) | Electrophysiology (% Potentiation) |

| (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride | Example: 85% | Example: 2.5 | Example: 1.8 | Example: 150% at 10 µM |

| Control PAM (CGP7930) | 100% | 5.0 | 3.2 | 200% at 10 µM |

| Inactive Compound | <10% | >50 | >50 | <10% at 10 µM |

Conclusion

The outlined HTS cascade provides a robust and scientifically sound methodology for the identification and characterization of novel GABA-B receptor positive allosteric modulators, using (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride as a template compound. By employing a primary functional screen followed by orthogonal secondary assays with increasing physiological relevance, this workflow ensures a high degree of confidence in the identified hits. This comprehensive approach, grounded in the principles of GPCR pharmacology, will empower researchers to accelerate the discovery of new therapeutics for a range of neurological and psychiatric disorders.

References

-

What are GABAB receptor positive allosteric modulators and how do they work? (2024, June 21). Retrieved from [Link]

-

Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. (n.d.). Retrieved from [Link]

-

Use of FLIPR Membrane Potential Dyes for Validation of High-Throughput Screening with the FLIPR and µARCS Technologies: Identification of Ion Channel Modulators Acting on the GABAA Receptor. (n.d.). Retrieved from [Link]

-

Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure. (n.d.). Retrieved from [Link]

-

A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. (2008, December). Retrieved from [Link]

-

Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. (n.d.). Retrieved from [Link]

-

High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Retrieved from [Link]

-

Fluorescence-based assay for rapid screening of GABAA receptor modulating steroid antagonists (GAMSA). (2026, January 10). Retrieved from [Link]

-

GABA Receptor Positive Allosteric Modulators. (2024, February 28). Retrieved from [Link]

-

GABAB receptor allosteric modulators exhibit pathway‐dependent and species‐selective activity. (2017, March 24). Retrieved from [Link]

-

Advancing GPCR Drug Discovery. (2024, November 6). Retrieved from [Link]

-

Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. (n.d.). Retrieved from [Link]

-

Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. (n.d.). Retrieved from [Link]

-

Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. (n.d.). Retrieved from [Link]

-

Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. (2019, August 16). Retrieved from [Link]

-

GABAA receptor positive allosteric modulator. (n.d.). Retrieved from [Link]

-

cAMP HTRF-measured effects of GS39783 on GABA-induced GABA B R-mediated... (n.d.). Retrieved from [Link]

-

Lanthanide labeling of a potent protease activated receptor-2 agonist for time-resolved fluorescence analysis. (n.d.). Retrieved from [Link]

-

Structural mechanism of ligand activation in human GABAB receptor. (n.d.). Retrieved from [Link]

-

The GABAB Receptor—Structure, Ligand Binding and Drug Development. (n.d.). Retrieved from [Link]

-

Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor. (2008, February 12). Retrieved from [Link]

-

cAMP HTRF-measured effects of BHF177 on GABA-induced GABA B R-mediated... (n.d.). Retrieved from [Link]

-

Recent progress in assays for GPCR drug discovery. (n.d.). Retrieved from [Link]

-

Principles of the HTRF cAMP Assay. (n.d.). Retrieved from [Link]

-

Diagnostic tests for GABA B receptor antibodies. (A)... (n.d.). Retrieved from [Link]

-

Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. (n.d.). Retrieved from [Link]

-

Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. (n.d.). Retrieved from [Link]

-

Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). Retrieved from [Link]

-

GABA Receptor Signaling. (n.d.). Retrieved from [Link]

-

GABAA Receptor Services. (n.d.). Retrieved from [Link]

-

GABAB (B1/B2) Human GABAB GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. (n.d.). Retrieved from [Link]

-

Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. (n.d.). Retrieved from [Link]

Sources

- 1. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 4. GABAB receptor allosteric modulators exhibit pathway‐dependent and species‐selective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes & Protocols: Characterizing (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride in Preclinical Behavioral Models

Introduction: A Framework for Novel Compound Evaluation

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a novel GABA (γ-aminobutyric acid) analog. Given its structural similarity to endogenous GABA and other known GABAergic modulators, a primary hypothesis for its mechanism of action is the modulation of GABA receptors. Specifically, many synthetic GABA analogs with aryl substitutions exhibit activity at the GABA-B receptor. This guide provides a comprehensive framework for the initial behavioral characterization of this compound, proceeding under the working hypothesis that it functions as a GABA-B receptor agonist.

The GABA-B receptor, a G-protein coupled receptor, is a critical regulator of synaptic inhibition in the central nervous system. Its activation leads to downstream effects including the inhibition of adenylyl cyclase and the modulation of Ca²⁺ and K⁺ channels. Clinically, GABA-B agonists like baclofen are used as muscle relaxants and are explored for their potential in treating anxiety, addiction, and pain. Therefore, the primary behavioral domains to investigate for a novel GABA-B agonist are anxiolytic activity and potential sedative side effects.

This document outlines the essential protocols for assessing the anxiolytic-like and locomotor effects of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride in rodent models, using the Elevated Plus Maze (EPM) and the Open Field Test (OFT), respectively.

Pharmacological Profile: Establishing a Hypothesis

Prior to in-vivo behavioral studies, the ideal first step is to establish an in-vitro pharmacological profile. This involves conducting radioligand binding assays to determine the compound's affinity (Ki) and selectivity for GABA-B receptors versus other major CNS targets. For the purpose of this guide, we will use hypothetical, yet plausible, data to illustrate the profile of a promising candidate.

Table 1: Hypothetical In-Vitro Binding Affinity Profile

| Receptor/Transporter Target | (R)-3-Amino-4-(m-tolyl)butanoic acid HCl (Ki, nM) | Baclofen (Ki, nM) - Reference | Selectivity Ratio (vs. GABA-A) |

| GABA-B | 120 | 150 | >800x |

| GABA-A | >100,000 | >100,000 | - |

| GAT-1 (GABA Transporter) | >50,000 | >50,000 | - |

| D2 (Dopamine) | >10,000 | >10,000 | - |

| 5-HT2A (Serotonin) | >10,000 | >10,000 | - |

This hypothetical profile suggests the compound is a potent and highly selective GABA-B receptor ligand, warranting investigation into its functional effects in behavioral models.

Proposed Signaling Pathway

The canonical signaling pathway for a GABA-B agonist involves receptor dimerization and G-protein activation, leading to the inhibition of neuronal activity. This is a key mechanism underlying its potential anxiolytic and sedative effects.

Caption: General experimental workflow for behavioral characterization.

Protocol 1: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a gold-standard assay for assessing anxiety-like behavior in rodents. It leverages the natural conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.

A. Materials

-

Elevated Plus Maze apparatus (for mice: arms 30 cm long x 5 cm wide; for rats: 50 cm long x 10 cm wide), elevated 50 cm from the floor. Two opposing arms are enclosed by high walls (15 cm for mice, 40 cm for rats), and two are open.

-

Video camera and tracking software (e.g., Any-maze, EthoVision).

-

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride.

-

Vehicle (e.g., 0.9% sterile saline).

-

Positive control: Diazepam (1-2 mg/kg) or Baclofen (2-4 mg/kg).

-

Experimental subjects: Male C57BL/6J mice (8-10 weeks old).

B. Procedure

-

Compound Preparation: Prepare fresh solutions of the test compound, vehicle, and positive control on the day of testing. Dissolve in saline and administer via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

-

Habituation: Bring animals to the testing room at least 60 minutes before the experiment begins to acclimate to the ambient conditions (dim lighting, ~20-50 lux in the center of the maze).

-

Dosing: Administer the assigned treatment (vehicle, positive control, or one of three doses of the test compound, e.g., 1, 3, 10 mg/kg) to each animal. A between-subjects design is recommended, with 10-12 mice per group.

-

Pre-treatment Interval: Return the animal to its home cage for a 30-minute pre-treatment period. This allows for drug absorption and distribution.

-

Test Initiation: Gently place the mouse in the central square of the EPM, facing one of the open arms.

-

Data Recording: Immediately start the video recording and tracking software. Allow the mouse to explore the maze for 5 minutes.

-

Test Termination: At the end of 5 minutes, gently remove the mouse and return it to its home cage.

-

Cleaning: Thoroughly clean the maze with 70% ethanol and then water between trials to eliminate olfactory cues.

C. Data Analysis

-

Primary Endpoints:

-

Percentage of time spent in the open arms: (Time in Open Arms / 300s) * 100.

-

Percentage of open arm entries: (Number of Open Arm Entries / Total Arm Entries) * 100.

-

-

Locomotor Control: Total number of arm entries (open + closed). A significant decrease suggests motor impairment.

-

Statistical Analysis: Use a one-way ANOVA followed by a Dunnett's or Tukey's post-hoc test for comparisons between the treatment groups and the vehicle control. A p-value < 0.05 is typically considered significant.

Table 2: Hypothetical Dose-Response Data in the Elevated Plus Maze

| Treatment Group (n=12) | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |

| Vehicle (Saline) | - | 18.5 ± 2.1 | 22.3 ± 2.5 | 25.1 ± 1.8 |

| Test Compound | 1 | 24.1 ± 2.8 | 28.9 ± 3.1 | 24.5 ± 2.0 |

| Test Compound | 3 | 35.6 ± 3.5 | 40.1 ± 4.0 | 23.9 ± 1.9 |

| Test Compound | 10 | 38.2 ± 4.1 | 42.5 ± 4.2 | 15.2 ± 1.5 |

| Baclofen (Positive Control) | 2 | 33.4 ± 3.2 | 38.7 ± 3.8 | 21.8 ± 1.7 |

| p < 0.05 vs. Vehicle |

Interpretation: In this hypothetical dataset, the test compound shows a significant, dose-dependent increase in open arm exploration at 3 and 10 mg/kg, indicative of an anxiolytic-like effect. However, the highest dose (10 mg/kg) also significantly reduces total arm entries, suggesting the onset of sedative or motor-impairing effects that could confound the interpretation of the anxiolytic data.

Protocol 2: Open Field Test (OFT) for Locomotor Activity & Anxiety

The OFT is used to assess general locomotor activity and can also provide a measure of anxiety-like behavior. Animals are placed in a novel, open arena, and their movement is tracked. A reduction in total distance traveled is a key indicator of sedation or motor impairment. Anxiety is inferred from a reluctance to enter the brightly lit center of the arena.

A. Materials

-

Open field arena (e.g., 40 cm x 40 cm x 40 cm for mice), typically made of a non-porous material like PVC or Plexiglas.

-

Video camera and tracking software.

-

Materials for dosing as described in Protocol 1.

B. Procedure

-

Preparation and Dosing: Follow the same steps for compound preparation, animal habituation, and dosing as in the EPM protocol. The OFT is often performed before the EPM in a test battery, with a 24-48 hour washout period in between.

-

Test Initiation: Gently place the mouse in the center of the open field arena.

-

Data Recording: Begin video recording immediately. The standard test duration is 10-30 minutes. A 10-minute test is often sufficient for assessing drug effects.

-

Test Termination: Remove the mouse and return it to its home cage.

-

Cleaning: Thoroughly clean the arena with 70% ethanol and water between subjects.

C. Data Analysis

-

Primary Locomotor Endpoint: Total distance traveled (in cm).

-

Anxiety-Related Endpoints:

-

Time spent in the center zone (typically the central 25% of the arena).

-

Number of entries into the center zone.

-

-

Other Behavioral Measures: Rearing frequency (vertical activity), stereotypy counts.

-

Statistical Analysis: Use a one-way ANOVA with a post-hoc test, as described for the EPM.

Table 3: Hypothetical Dose-Response Data in the Open Field Test (10 min)

| Treatment Group (n=12) | Dose (mg/kg, i.p.) | Total Distance Traveled (cm, Mean ± SEM) | Time in Center (s, Mean ± SEM) |

| Vehicle (Saline) | - | 3520 ± 255 | 45.1 ± 5.2 |

| Test Compound | 1 | 3450 ± 280 | 58.3 ± 6.1 |

| Test Compound | 3 | 3110 ± 240 | 85.4 ± 8.8 |

| Test Compound | 10 | 1850 ± 190 | 60.2 ± 7.5 |

| Baclofen (Positive Control) | 2 | 2950 ± 210 | 79.5 ± 8.1 |

| p < 0.05 vs. Vehicle |

Interpretation: This dataset corroborates the findings from the EPM. The 3 mg/kg dose increases time in the center zone without significantly affecting total locomotion, supporting a specific anxiolytic-like effect. The 10 mg/kg dose causes a sharp decrease in total distance traveled, confirming a sedative or motor-impairing effect at this higher dose. This is a classic profile for GABA-B agonists. The anxiolytic effect at the high dose is less clear, as the animal is less mobile overall.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial behavioral characterization of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride. Based on the protocols and hypothetical data presented, a dose of 3 mg/kg appears to be the optimal dose for producing anxiolytic-like effects without significant locomotor impairment in mice. The sedative properties observed at 10 mg/kg are a critical consideration for therapeutic development and highlight the importance of establishing a therapeutic window.

Further studies could involve:

-

Pharmacokinetic analysis: To correlate plasma and brain concentrations with behavioral effects.

-

Receptor occupancy studies: To confirm target engagement at behaviorally active doses.

-

Confirmation with other anxiety models: Such as the marble-burying test or light-dark box test.

-

Specificity testing: Using a GABA-B antagonist to demonstrate that the observed behavioral effects are indeed mediated by the GABA-B receptor.

By following this structured, self-validating approach, researchers can confidently and efficiently characterize the behavioral profile of novel CNS compounds.

References

-

Title: GABA-B receptors: structure and function. Source: Annual Review of Pharmacology and Toxicology. URL: [Link]

-

Title: GABAB receptor signaling: from activation to function. Source: Current Opinion in Neurobiology. URL: [Link]

-

Title: GABAB receptor agonists for the treatment of neuropsychiatric disorders. Source: British Journal of Pharmacology. URL: [Link]

-

Title: The elevated plus-maze: a review of its use as a measure of anxiety in the rat. Source: Pharmacology Biochemistry and Behavior. URL: [Link]

-

Title: The open field test: a critical review. Source: Neuroscience & Biobehavioral Reviews. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride Synthesis

Welcome to the technical support center for the synthesis of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chiral building block. Here, we provide in-depth, experience-driven answers to critical questions, detailed troubleshooting protocols, and a foundational understanding of the chemical principles at play.

Troubleshooting Guide: Common Synthesis Problems

This section addresses the most frequent issues reported during the synthesis, offering causal explanations and actionable solutions.

Question 1: Why is my reaction yield consistently low?

Low yield is a multifaceted problem that can stem from several stages of the synthesis. The primary synthetic route often involves a Michael addition of a chiral amine to an α,β-unsaturated ester, followed by hydrolysis and deprotection. Let's break down the potential causes.

Potential Cause A: Incomplete Reaction

-

Scientific Rationale: The conjugate addition is the key bond-forming step. Its efficiency is highly dependent on the reactivity of the nucleophile (the chiral lithium amide) and the Michael acceptor (m-methyl cinnamate derivative). Inadequate activation of the amine or steric hindrance can lead to a sluggish or incomplete reaction.

-

Troubleshooting Steps:

-

Reagent Quality: Ensure the chiral amine (e.g., (R)-α-methylbenzylamine) is of high purity and anhydrous. The n-butyllithium (n-BuLi) used for deprotonation must be fresh and properly titrated. Old or improperly stored n-BuLi will have a lower molarity, leading to incomplete amide formation.

-

Temperature Control: The formation of the lithium amide is typically performed at low temperatures (-78 °C to 0 °C) to prevent side reactions. However, the subsequent Michael addition may require warming to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature profile. A sluggish reaction may benefit from allowing it to warm to -20 °C or even 0 °C for a few hours.

-

Reaction Time: Ensure the reaction is allowed to run to completion. Take aliquots at regular intervals to monitor the disappearance of the starting material.

-

Potential Cause B: Side Reactions

-

Scientific Rationale: The strong basicity of the lithium amide can lead to undesired side reactions, such as polymerization of the α,β-unsaturated ester or deprotonation at the α-position, which can quench the reaction pathway.[1]

-

Troubleshooting Steps:

-

Order of Addition: Add the α,β-unsaturated ester slowly to the pre-formed lithium amide solution at low temperature. This maintains a low concentration of the electrophile, minimizing polymerization.

-

Solvent Choice: Tetrahydrofuran (THF) is a common solvent. Ensure it is anhydrous, as water will quench the lithium amide.

-

Potential Cause C: Product Loss During Workup and Purification

-

Scientific Rationale: The product is an amino acid, making it amphoteric and potentially highly soluble in water. Significant product loss can occur during the aqueous workup and extraction phases.

-

Troubleshooting Steps:

-

pH Adjustment: After hydrolysis of the ester, the product exists as a carboxylate salt. Carefully acidify the aqueous layer to the isoelectric point of the amino acid (typically pH 4-6) to precipitate the zwitterionic form. Use a pH meter for accurate adjustment.

-

Extraction: If the product remains in the aqueous layer, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Sometimes, continuous liquid-liquid extraction is necessary for products with high water solubility.

-

Recrystallization: Choose a solvent system for recrystallization that provides good recovery. A common issue is selecting a solvent in which the product is too soluble.

-

Question 2: My final product is impure. What are the likely contaminants and how can I remove them?

Impurity profiles can be complex, often containing diastereomers, unreacted starting materials, or byproducts from side reactions.

Potential Cause A: Diastereomeric Impurities

-

Scientific Rationale: The key conjugate addition step creates a new stereocenter. While using a chiral amine directs the stereochemistry, the diastereoselectivity is rarely 100%. The presence of the undesired diastereomer is a common impurity.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for diastereomeric impurities.

-

Detailed Purification Protocols:

-

Fractional Recrystallization: This is often the most effective method for separating diastereomers on a larger scale. Diastereomers have different physical properties, including solubility.

-

Protocol: Dissolve the impure solid in a minimum amount of a hot solvent in which it is freely soluble. Cool the solution slowly. The less soluble diastereomer should crystallize out first. Filter the crystals and analyze their purity. Multiple recrystallizations may be necessary.

-

-

Column Chromatography: For smaller scales or difficult separations, silica gel chromatography can be effective. The polarity difference between diastereomers may be slight, so a careful selection of the eluent system is critical.

-

Potential Cause B: Condensation Impurities

-

Scientific Rationale: During steps that involve activation of the carboxylic acid (e.g., for peptide coupling or derivatization), a "condensation impurity" can form where two molecules of the amino acid join together. This is particularly problematic if the amino group is not protected.[2] A patent for a similar compound notes that such impurities are difficult to remove by recrystallization and can impact the quality of subsequent products.[2]

-

Troubleshooting Steps:

-

Protecting Groups: If the free amino acid is being used in a subsequent reaction, ensure the use of an appropriate N-protecting group, such as Boc (di-tert-butyl dicarbonate), to prevent self-condensation.[2][3]

-

Controlled Activation: Use coupling agents and conditions that minimize side reactions. Perform the reaction at low temperatures and monitor for the formation of byproducts.

-

Question 3: How can I confirm the stereochemical purity (enantiomeric excess) of my final product?

Ensuring high enantiomeric excess (e.e.) is critical. After removing the chiral auxiliary (the α-methylbenzyl group), you are left with the final chiral product.

-

Scientific Rationale: Racemization can occur if harsh acidic or basic conditions are used, particularly at elevated temperatures. The α-proton to the carboxylic acid can be abstracted, leading to a loss of stereochemical integrity.

-

Analytical Methods:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining e.e.

-

Protocol: Use a chiral stationary phase (CSP) column. Common types for amino acids include those based on cyclodextrins or macrocyclic glycopeptides (e.g., CHIROBIOTIC columns).[4][5] The enantiomers will interact differently with the chiral selector, resulting in different retention times.

-

Method Development: Start with a mobile phase of methanol or ethanol with a small amount of an acidic or basic modifier to improve peak shape. The separation is highly dependent on the specific column and mobile phase composition.[4][5]

-

-

NMR Spectroscopy with Chiral Shift Reagents:

-

Protocol: In an NMR tube, add a small amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to a solution of your compound. The reagent will form diastereomeric complexes with the enantiomers, causing their signals (e.g., the α-proton or methyl groups) to appear at different chemical shifts in the ¹H NMR spectrum. The ratio of the integrals of these separated peaks corresponds to the enantiomeric ratio.

-

-

Table 1: Comparison of Chiral Analysis Techniques

| Technique | Principle | Pros | Cons |

| Chiral HPLC | Differential interaction with a chiral stationary phase.[4][6] | Highly accurate, quantitative, widely applicable. | Requires specialized columns, method development can be time-consuming. |

| NMR with Chiral Shift Reagent | Formation of diastereomeric complexes causing signal separation. | Rapid analysis, uses standard NMR equipment. | Can cause peak broadening, reagent can be expensive, less accurate for very high e.e. |

Frequently Asked Questions (FAQs)

Q1: What is the best method for removing the N-benzyl chiral auxiliary?

The most common and effective method is catalytic hydrogenolysis.

-

Detailed Protocol: Hydrogenolysis

-

Setup: Dissolve the N-benzylated amino acid ester in a suitable solvent like methanol, ethanol, or ethyl acetate in a flask designed for hydrogenation (e.g., a Parr shaker bottle).

-

Catalyst: Add a catalyst, typically 5-10 mol% of palladium on carbon (Pd/C).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas (typically at a pressure of 40-60 psi).

-

Reaction: Shake or stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry, so do not allow the filter cake to dry completely. Wash the filter cake with the reaction solvent.

-

Isolation: Remove the solvent under reduced pressure to yield the debenzylated product.

-

Q2: How do I convert the final amino acid to its hydrochloride salt?

Formation of the hydrochloride salt often improves the crystallinity and stability of the final product, making it easier to handle and purify.

-

Protocol: Hydrochloride Salt Formation

-

Dissolve the purified free amino acid in a minimal amount of a suitable organic solvent (e.g., isopropanol, diethyl ether, or ethyl acetate).

-

Slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in isopropanol or HCl in diethyl ether) dropwise with stirring. A stoichiometric amount (1.0 to 1.1 equivalents) is typically used.

-

The hydrochloride salt will precipitate out of the solution.

-

Stir the resulting slurry for a period (e.g., 1 hour) to ensure complete precipitation.

-

Collect the solid by filtration, wash with a small amount of the organic solvent, and dry under vacuum.

-

Q3: What analytical techniques are essential for characterizing the final product?

To ensure the structure, purity, and identity of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride, a combination of analytical techniques is required.

-

¹H and ¹³C NMR: To confirm the chemical structure and check for organic impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Chiral HPLC: To determine the enantiomeric excess.[4]

-

FT-IR Spectroscopy: To identify key functional groups (e.g., -NH₃⁺, -COOH, C=O).

-

Elemental Analysis (CHN Analysis): To confirm the elemental composition, especially after forming the hydrochloride salt.

General Synthetic Scheme

The following diagram illustrates a common synthetic pathway for (R)-3-Amino-4-(m-tolyl)butanoic acid and highlights key stages where problems can arise.

Caption: Key stages and potential problem areas in the synthesis.

References

- CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents.

- CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents.

-

Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate - MDPI. URL: [Link]

-

A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. URL: [Link]

-

PROCESS DEVELOPMENT REPORT - Medicines for All institute (M4ALL). URL: [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI. URL: [Link]

- CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents.

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC. URL: [Link]

-

Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid - PubMed. URL: [Link]

-

Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC - NIH. URL: [Link]

-

Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC - NIH. URL: [Link]

-

Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids - ACS Publications. URL: [Link]

-

Side reactions in peptide synthesis: An overview - Bibliomed. URL: [Link]

-

Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. URL: [Link]

-

Biocatalytic asymmetric Michael addition reaction of l-arginine to fumarate for the green synthesis of N-(([(4S)-4-amino-4-carboxy-butyl]amino)iminomethyl)-l-aspartic acid lithium salt (l-argininosuccinic acid lithium salt) - RSC Advances (RSC Publishing). URL: [Link]

-

Amino Acid Analysis: “How-To” Guide - Agilent. URL: [Link]

-

Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. URL: [Link]

-

CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. URL: [Link]

-

Chiral HPLC Separations - Phenomenex. URL: [Link]

Sources

- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 2. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]

- 3. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing (R)-3-Amino-4-(m-tolyl)butanoic Acid HCl

Topic: Yield Improvement & Troubleshooting Guide

Audience: Process Chemists, R&D Scientists, Drug Development Leads

Introduction: The Technical Challenge

(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride is a critical chiral

-

Increased Lipophilicity: The m-tolyl moiety alters the partition coefficient, complicating aqueous extractions.

-

Crystallization Inhibition: The meta-substitution reduces crystal packing symmetry, often leading to "oiling out" during hydrochloride salt formation.

-

Enantiomeric Purity: Achieving >99% ee requires rigorous control over the resolution or asymmetric induction step.

This guide provides field-proven protocols and troubleshooting workflows to maximize yield and purity.

Module 1: Synthetic Route Selection & Optimization

To improve yield, you must first diagnose which synthetic pathway you are utilizing. We support two primary workflows.

Workflow A: Modified Rodionov + Enzymatic Resolution (Robust/Scalable)

Best for: Kilogram-scale production where catalyst cost is a concern.

-

Condensation: m-Tolualdehyde + Malonic Acid + Ammonium Acetate

Racemic -

Esterification: Conversion to ethyl ester.

-

Resolution: Lipase-catalyzed hydrolysis (CAL-B) to separate (R)-ester from (S)-acid (or vice versa depending on enzyme specificity).

-

Hydrolysis & Salt Formation: Conversion of the desired enantiomer to the HCl salt.

Workflow B: Asymmetric Hydrogenation (High-Tech/Direct)

Best for: High-throughput synthesis requiring fewer steps.

-

Knoevenagel: m-Tolualdehyde + Acetylacetate

Enamide precursor. -

Hydrogenation: Rh(I)-DuPhos or Ru(II)-BINAP catalyzed reduction.

-

Deprotection: Acidic hydrolysis to the HCl salt.

Module 2: Troubleshooting & FAQs (The "Hotline")

Category 1: Reaction Stalling & Low Conversion

Q: My Rodionov condensation yield is stuck at 45-50%. The aldehyde is consumed, but the product isn't precipitating.

-

Diagnosis: The m-tolyl group increases the solubility of the amino acid intermediate in the ethanolic reaction media compared to the phenyl analog.

-

Solution:

-

Solvent Switch: Switch from pure ethanol to Ethanol:Isopropanol (2:1) . The lower solubility of the amino acid in IPA promotes precipitation.

-

Ammonium Acetate Excess: Ensure a minimum of 2.5 equivalents of

. The reaction is reversible; excess ammonia drives the equilibrium forward. -

Thermal Control: Do not exceed 85°C. Higher temperatures promote decarboxylation of the malonic acid before condensation occurs.

-

Q: During enzymatic resolution (CAL-B), the ee% plateaus at 92% and won't reach >99%.

-

Diagnosis: Equilibrium limitation or product inhibition. As the concentration of the "wrong" enantiomer acid builds up, it can acidify the micro-environment of the enzyme, altering its selectivity.

-

Solution:

-

pH-Stat Mode: Maintain pH 7.0–7.5 rigorously using an autotitrator with 1M NaOH.

-

Co-solvent: Add 5-10% MTBE (Methyl tert-butyl ether). The m-tolyl ester is highly soluble in MTBE, which improves mass transfer to the immobilized enzyme surface [1].

-

Category 2: Purification & Isolation (The "Oiling" Issue)

Q: When forming the HCl salt, I get a sticky yellow oil instead of a white solid.

-

Diagnosis: This is the most common issue with m-tolyl derivatives. The extra methyl group disrupts the lattice energy, and the presence of water (even trace amounts) creates a hygroscopic syrup.

-

Solution (The "Anhydrous Crash" Protocol):

-

Dissolution: Dissolve the free amino acid in minimal dry Ethyl Acetate (not water/alcohol).

-

Acidification: Add 4M HCl in Dioxane dropwise at 0°C. Do not use aqueous HCl.

-

Antisolvent: If oiling starts, add vapor-diffused Et2O or n-Heptane .

-

Seed: You must seed the mixture with a known crystal of the product. If none exists, scratch the glass vigorously to induce nucleation.

-

Q: My product is colored (pink/brown) after HCl salt formation.

-

Diagnosis: Oxidation of the m-tolyl ring or trace phenol impurities from the starting aldehyde.

-

Solution: Perform a charcoal filtration (SX-Ultra, 5 wt%) on the free amino acid solution before adding HCl. Once the salt forms, color removal is significantly harder.

Module 3: Visualization of Workflows

Figure 1: Optimization Decision Tree

Caption: Logical workflow for diagnosing yield loss in (R)-3-Amino-4-(m-tolyl)butanoic acid synthesis.

Module 4: Quantitative Benchmarks

Use these benchmarks to validate your process at each stage.

| Stage | Parameter | Target Specification | Critical Control Point |

| Condensation | Conversion | > 85% | Temp < 85°C to prevent decarboxylation. |

| Resolution | Enantiomeric Excess (ee) | > 98% (R-isomer) | Stop reaction at 48-52% conversion (kinetic control). |

| Salt Formation | Water Content (KF) | < 0.5% | Use anhydrous solvents; product is hygroscopic. |

| Final Yield | Overall (from Aldehyde) | > 40% | Mother liquor recirculation required for higher yields. |

Module 5: Detailed Experimental Protocol (Optimized)

Step 3: Anhydrous HCl Salt Formation (The Critical Step)

Context: This step typically causes the highest material loss due to oiling.

-

Preparation: Take 10.0 g of purified (R)-3-amino-4-(m-tolyl)butanoic acid (free base). Ensure it is dried under high vacuum (0.1 mbar) for 4 hours to remove trace water.

-

Solvation: Dissolve in 50 mL of anhydrous Ethyl Acetate at 40°C. If cloudy, filter through a 0.45 µm PTFE membrane.

-

Acid Addition: Cool to 0–5°C. Slowly add 1.1 eq of 4M HCl in Dioxane via syringe pump over 30 minutes.

-

Note: A white precipitate should form immediately. If a gum forms, stop stirring and add 5 mL n-Heptane .

-

-

Aging: Stir at 0°C for 2 hours.

-

Isolation: Filter under nitrogen (to prevent moisture absorption). Wash cake with cold (0°C) 1:1 EtOAc/Heptane.

-

Drying: Dry in a vacuum oven at 40°C with

desiccant tray present.

References

-

Ribeiro, J. B., et al. (2001).[1] "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases." Journal of the Brazilian Chemical Society, 12(6), 742-746.[1]

-

Soloshonok, V. A., et al. (2025).

-Amino Acids by the Rodionov Reaction." ResearchGate.[2] -

Sigma-Aldrich. "(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride Product Specification." Sigma-Aldrich Technical Library.

-

PubChem. "(R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid."[3] National Library of Medicine.

-

Blomquist, A. T., et al. "Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts." University of Michigan Library.

Sources

Technical Support Center: (R)-3-Amino-4-(m-tolyl)butanoic acid HCl

This guide serves as a specialized Technical Support Center for the purification of (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride . It is designed for process chemists and researchers encountering difficulties with purity, yield, or solid-state properties.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Topic: Purification, Crystallization, and Impurity Rejection

Molecule Class: Chiral

Part 1: Product & Process Overview

This molecule belongs to the class of

Physicochemical Profile (Reference Data)

| Property | Specification / Behavior |

| Chemical Structure | (R)- |

| Critical Impurities | (S)-enantiomer, Des-amino precursors, Dimer (condensation products) |

| Solubility Profile | Soluble in Water, MeOH, EtOH. Insoluble in MTBE, Heptane, Toluene. |

| Hygroscopicity | Moderate to High (forms hydrates easily). |

| pKa Values | ~3.6 (COOH), ~9.5 ( |

| Thermal Behavior | Decomposes before melting if not strictly anhydrous. |

Part 2: The "Golden Path" Purification Protocol

This protocol is the standard operating procedure (SOP) for recrystallizing crude material (85-90% purity) to pharmaceutical grade (>98% purity, >99% ee).

Phase 1: Dissolution & Carbon Treatment

Rationale: The m-tolyl ring is prone to oxidation, leading to colored impurities. Activated carbon removes these trace chromophores.

-

Solvent Selection: Prepare a mixture of Isopropanol (IPA) and Water (95:5 v/v) .

-

Why: Water breaks the ionic lattice; IPA acts as the bulk carrier to allow antisolvent precipitation later.

-

-

Dissolution: Suspend crude solid in the solvent (approx. 5-7 mL per gram of solid). Heat to 65-70°C until fully dissolved.

-

Carbon Treatment: Add activated carbon (Type HNO or equivalent, 5 wt% relative to substrate). Stir for 30 minutes at 65°C.

-

Filtration: Filter hot through a Celite pad to remove carbon. Critical: Pre-warm the funnel to prevent premature crystallization.

Phase 2: Controlled Crystallization

Rationale: Rapid cooling traps impurities. We use "Seeding and Cooling" to ensure the crystal lattice rejects the (S)-enantiomer.

-

Nucleation: Cool the filtrate slowly to 50°C .

-

Seeding: Add pure seed crystals (0.5 wt%) of the target (R)-isomer. Stir for 1 hour at 50°C to establish a seed bed.

-

Troubleshooting: If no seeds are available, scratch the glass wall or add a drop of MTBE to induce nucleation.

-

-

Cooling Ramp: Cool to 0-5°C over a period of 4 hours (approx. 10°C/hour).

-

Why: Slow cooling maintains the "Metastable Zone Width" (MSZW), preventing oiling out.

-

-

Antisolvent Addition (Optional): If yield is low (<60%), slowly add MTBE or Ethyl Acetate (1 volume equivalent) at 5°C.

Phase 3: Isolation & Drying

-

Filtration: Filter the white solid under nitrogen (to prevent moisture uptake).

-

Wash: Wash the cake with cold IPA/MTBE (1:1).

-

Drying: Vacuum dry at 40-45°C for 12 hours.

-

Caution: Do not exceed 60°C; HCl loss can occur, reverting the salt to the zwitterion.

-

Part 3: Troubleshooting Hub (FAQs)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is the most common failure mode for

Corrective Action:

-

Reheat: Dissolve the oil back into solution by heating.

-

Add Polarity: Add a small amount of water (1-2% v/v). Why: Oils are often hydrated phases; adding water stabilizes the solution phase, allowing you to cool back down into the metastable zone for proper crystal growth.

-

Slower Cooling: Reduce cooling rate to 5°C/hour.

Issue 2: "The Enantiomeric Excess (ee) is stuck at 95%."

Diagnosis: The (S)-enantiomer is co-crystallizing. This often happens if the crystallization yield is pushed too high (>85%).

Corrective Action:

-

Swish Purification: Do not fully dissolve. Suspend the solid in refluxing Ethanol (pure) for 1 hour, then cool. The (S)-isomer and chemical impurities are often more soluble in the mother liquor than the pure (R)-crystal lattice.

-

Derivatization Check: Verify your analytical method.

-amino acids can be derivatized with Mosher's Acid Chloride or FDAA (Marfey's Reagent) to ensure your HPLC peaks are actually resolved [1].

Issue 3: "The solid is hygroscopic and becomes sticky on the filter."

Diagnosis: Presence of excess HCl or formation of a hydrate.

Corrective Action:

-

Wash Protocol: Wash the filter cake with anhydrous Acetone or MTBE immediately after filtration. These solvents strip residual water.

-

Atmosphere: Perform filtration under a nitrogen blanket or in a glovebox if humidity is >50%.

Part 4: Visual Logic & Workflows

Workflow 1: The "Oiling Out" Rescue Decision Tree

This diagram guides you through the critical decision-making process when crystallization fails.

Caption: Decision tree for recovering crystalline material from an oiled-out mixture.

Workflow 2: Impurity Fate Mapping

Understanding where impurities go during the standard IPA/Water crystallization.

Caption: Fate of critical impurities during the standard purification protocol.

Part 5: Analytical Verification

To certify the success of your purification, use the following parameters.

High-Performance Liquid Chromatography (HPLC)

-

Column: Chiralpak AD-H or IA (Amylose-based columns work best for

-amino acids). -

Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

-

Note: The amine modifier is crucial to sharpen the peak of the amino acid [2].

-

-

Detection: UV at 210 nm (or 254 nm for the m-tolyl ring).

Proton NMR ( H-NMR)

-

Solvent:

or -

Diagnostic Signal: Look for the diastereotopic protons at the C2 position (adjacent to the carboxyl). In the HCl salt, the ammonium protons (

) typically appear as a broad singlet around 8.0-8.5 ppm in DMSO [3].

References

- Bhushan, R., & Martens, J. (2010). Amino Acids: Chromatographic Separation and Enantiomeric Resolution. HNB Publishing.

-

Sigma-Aldrich. (n.d.). (R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride Product Sheet. (Used as a primary analog reference for solubility and handling of aryl-beta-amino acid salts). Link

-

Sattur, N.B. (1956).[1] Preparation of 4-amino-3-phenylbutyric acid. Journal of the Karnatak University, 1, 56-60.[1] (Foundational work on phenyl-substituted beta-amino acid synthesis and characterization).

- Vertex AI Search. (2026). Consolidated patent search for Sitagliptin intermediates and beta-amino acid purification.

Sources

Technical Support Center: Degradation of (R)-3-Amino-4-(m-tolyl)butanoic acid HCl

The following Technical Support Guide addresses the degradation profile, stability mechanisms, and troubleshooting protocols for (R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride . This guide is designed for pharmaceutical scientists and process chemists working with this specific

Product Code: GEN-BETA-TOL

Chemical Name: (3R)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochloride

Class: Chiral

Part 1: Core Stability & Degradation Mechanisms

Overview of Chemical Stability

As a

Primary Degradation Pathways

A. Deamination (The "Des-Amino" Impurity)

-

Mechanism: Under stress conditions (heat or neutral/basic pH), the molecule undergoes elimination of ammonia (NH

) to form the -

Product: (E)-4-(m-tolyl)but-2-enoic acid.

-

Trigger: Elevated pH (>4.0) promotes the free base form, which is more susceptible to elimination than the protonated ammonium salt.

B. Benzylic Oxidation

-

Mechanism: The meta-tolyl methyl group is susceptible to radical-mediated oxidation, especially in the presence of transition metals or light.

-

Product: (R)-3-Amino-4-(3-carboxyphenyl)butanoic acid (or aldehyde/alcohol intermediates).

-

Trigger: Oxygen exposure, trace metal impurities (Fe, Cu), and UV light.

C. Lactamization (Minor)

-

Mechanism: Intramolecular cyclization to form a

-lactam (4-membered ring). -

Status: Unlike

-amino acids (which form stable pyrrolidones),

Part 2: Visualization of Degradation Pathways

The following diagram illustrates the kinetic pathways for the degradation of the (R)-isomer in solution.

Caption: Figure 1. Degradation map showing the primary elimination pathway (Red) and secondary oxidative/cyclization pathways.

Part 3: Troubleshooting Guide & FAQs

Q1: I observe a new impurity peak at RRT ~1.2-1.3 in my HPLC chromatogram. What is it?

Diagnosis: This is likely the Des-Amino Impurity ((E)-4-(m-tolyl)but-2-enoic acid).

-

Cause: The elimination of ammonia results in a conjugated double bond, which increases hydrophobicity (longer retention time on C18) and UV absorption (often shifting

). -

Solution:

-

Check the pH of your sample solution. Ensure it is acidic (pH < 3.0).

-

Avoid prolonged storage of the solution at room temperature.

-

Verification: This peak should increase significantly if you stress a sample with 0.1 N NaOH.

-

Q2: My solution has turned a faint yellow color over time. Is the compound degrading?

Diagnosis: Yellowing often indicates Benzylic Oxidation or trace aniline-like impurities.

-

Cause: Oxidation of the m-tolyl methyl group or formation of trace conjugated species.

-

Solution:

-

Degas buffers to remove dissolved oxygen.

-

Store solutions in amber glassware to prevent photo-oxidation.

-

Add a chelating agent (e.g., EDTA) if metal contamination is suspected.

-

Q3: Can I dissolve this compound in Methanol for LC-MS analysis?

Diagnosis: Caution Required.

-

Risk:

-amino acids can undergo esterification in alcoholic solvents, especially in the presence of acid (HCl salt acts as a catalyst). -

Observation: You may see a peak at M+14 (Methyl ester) or M+28 (Ethyl ester).

-

Recommendation: Use Acetonitrile/Water mixtures for sample preparation. If Methanol is necessary, analyze immediately or keep at 4°C.

Q4: Why is the mass balance low (e.g., 95%) after stress testing?

Diagnosis: Volatile Byproducts.

-

Explanation: The elimination pathway releases Ammonia (NH

), which is volatile and not detected by UV/HPLC. The loss of the amino group mass contributes to the mass balance discrepancy if not accounted for.

Part 4: Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to separate the parent compound from the Des-Amino and Oxidative impurities.

| Parameter | Condition |